molecular formula C20H21FN2O3S B2407439 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034503-14-3

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2407439
CAS No.: 2034503-14-3
M. Wt: 388.46
InChI Key: HTKNRBNXGRBGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic chemical compound with the CAS Registry Number 2034503-14-3 . It has a molecular formula of C20H21FN2O3S and a molecular weight of 388.5 g/mol . This benzoxazepine derivative features a 7-fluoro substituent on the fused benzene ring and a propanamide linker terminated with a phenylthio group, a structure that may be of significant interest in medicinal chemistry and drug discovery research . The presence of the benzoxazepine core, a privileged scaffold in pharmacology, suggests potential for exploring interactions with various biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. It also serves as a valuable reference standard in analytical studies using techniques such as mass spectrometry, NMR, and HPLC for method development and validation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-16-6-7-18-15(12-16)13-23(20(25)14-26-18)10-9-22-19(24)8-11-27-17-4-2-1-3-5-17/h1-7,12H,8-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKNRBNXGRBGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a 7-fluoro-substituted benzo[f]oxazepin-3-one scaffold fused to a propanamide side chain via an ethyl linker. The phenylthio group at the C3 position of the propanamide introduces steric and electronic complexities. Key structural attributes include:

  • Benzo[f]oxazepin-3-one core : A seven-membered ring system combining benzofuran and oxazepine motifs.
  • Fluorine substitution : Electron-withdrawing effects at the 7-position influence reactivity and regioselectivity.
  • Thioether linkage : The C–S bond in 3-(phenylthio)propanamide necessitates careful handling to avoid oxidation.

Synthetic Hurdles

  • Heterocycle construction : Building the benzo[f]oxazepin-3-one ring requires precise control over cyclization conditions.
  • Fluorine incorporation : Direct fluorination or use of fluorinated precursors must address potential side reactions.
  • Thioether stability : Thiol-containing intermediates are prone to oxidation, demanding inert atmospheres or protective groups.

Synthetic Strategies for the Benzo[f]oxazepin-3-one Core

Ring-Closing Approaches

The oxazepine ring is typically assembled via intramolecular cyclization of appropriately functionalized precursors. A comparative analysis of methods is provided in Table 1.

Table 1: Cyclization Methods for Benzo[f]oxazepin-3-one Synthesis

Method Reagents/Conditions Yield (%) Key Observations
Amino alcohol cyclization Ethylene glycol, 110°C, 12 h 65–72 Requires Boc-protected amines
Mitsunobu reaction DIAD, PPh3, THF, 0°C to rt 58–63 Stereoselectivity issues
Acid-catalyzed lactamization HCl (gas), toluene, reflux 70–78 High purity but harsh conditions

Fluorination Techniques

Stepwise Synthesis of N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide

Route 1: Sequential Assembly of Side Chain and Core

  • Synthesis of 3-(phenylthio)propanoyl chloride :

    • React propanoyl chloride with thiophenol (1:1.2 molar ratio) in pyridine at 0°C for 2 h.
    • Yield : 89% (isolated as colorless oil).
  • Ethylamine functionalization :

    • Treat ethylenediamine with tert-butyloxycarbonyl (Boc) anhydride in THF to obtain Boc-protected ethylamine.
  • Coupling and cyclization :

    • Combine Boc-ethylamine with 7-fluoro-benzo[f]oxazepin-3-one precursor under Schlenk conditions.
    • Deprotect with TFA/CH2Cl2 (1:1) and couple with 3-(phenylthio)propanoyl chloride using HOBt/EDC.

Critical Parameters :

  • Maintain pH 7–8 during coupling to prevent thioether oxidation.
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1).

Route 2: Convergent Approach

  • Parallel synthesis of fragments :

    • Prepare 7-fluoro-benzo[f]oxazepin-3-one and 3-(phenylthio)propanamide separately.
  • Fragment coupling :

    • Use Huisgen cycloaddition (CuI, DIPEA) to link azide-functionalized oxazepine and alkyne-modified propanamide.

Advantages :

  • Modular design allows for late-stage diversification.
  • Avoids handling sensitive thiol intermediates.

Optimization and Scalability

Solvent Screening

Reaction efficiency varies significantly with solvent polarity (Table 2).

Table 2: Solvent Effects on Cyclization Yield

Solvent Dielectric Constant (ε) Yield (%) Purity (HPLC)
THF 7.6 62 95.1
DMF 36.7 78 98.3
Toluene 2.4 54 91.7

Catalytic Enhancements

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
  • Microwave assistance : Reduces reaction time from 12 h to 45 min for Boc deprotection.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.32 (m, 5H, Ph–S), 4.21 (s, 2H, CH2–N), 3.89 (t, J = 6.8 Hz, 2H, CH2–O).
  • HRMS : m/z calculated for C20H21FN2O3S [M+H]⁺: 388.12; found: 388.10.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeCN/H2O, 1 mL/min).
  • Elemental analysis : C 61.84%, H 5.45%, N 7.21% (theoretical: C 61.99%, H 5.46%, N 7.22%).

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: The carbonyl group in the oxazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, mCPBA.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

The compound N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its applications, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Chemical Composition

  • Molecular Formula : C18H21FN2O3S
  • Molecular Weight : Approximately 404.46 g/mol
  • Key Functional Groups :
    • Benzo[f][1,4]oxazepin core
    • Amide linkage
    • Fluorine substituent

Structural Features

The structure of this compound incorporates a benzo[f][1,4]oxazepin core, which is known for its diverse biological activities. The presence of the fluorine atom and the phenylthio group enhances its potential interactions with biological targets.

Pharmacological Properties

The unique structure of this compound suggests several therapeutic applications:

  • Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. The interaction of the oxazepin core with various cellular pathways may inhibit tumor growth and proliferation.
  • Antimicrobial Properties : The compound's structural features suggest potential activity against bacterial and fungal pathogens.
  • Neuroprotective Effects : Compounds with similar frameworks have been studied for their neuroprotective capabilities, potentially aiding in the treatment of neurodegenerative diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. While detailed methods for this specific compound are not provided in the search results, common techniques include:

  • Amide bond formation through coupling reactions
  • Cyclization reactions to form the oxazepin ring
  • Functional group modifications to introduce the fluorine atom and phenylthio group

Example Synthesis Pathway

A generalized synthesis pathway might include:

  • Formation of the benzo[f][1,4]oxazepin core through cyclization.
  • Introduction of the ethylamine side chain via nucleophilic substitution.
  • Final coupling with phenylthio-propanamide to yield the target compound.

Related Compounds and Their Activities

Research on structurally related compounds indicates that variations in substituents can lead to significant differences in biological activity:

Compound NameStructure FeaturesBiological Activity
4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-TriazoleContains a triazole moietyAntitubercular activity
1-(Phenyl)-5-(substituted phenyl)-1H-1,2,3-triazoleSimple phenyl substitutionsAnticancer properties
3-AryltriazolesVaried aryl groupsAntimicrobial effects

The unique combination of functionalities in this compound may allow it to interact with multiple biological targets more effectively than simpler analogs.

Future Research Directions

Further studies are required to elucidate:

  • The full pharmacological profile of this compound.
  • Its efficacy in preclinical models.
  • Potential side effects and toxicology assessments.

Mechanism of Action

The mechanism of action of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and thioether group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Core Heterocycle Heteroatoms Key Substituents Molecular Weight (g/mol)
Target Compound Benzo[f][1,4]oxazepine O, N 7-Fluoro, phenylthio ~400 (estimated)
Benzo[b][1,4]oxazine (4) Benzo[b][1,4]oxazine O Oxadiazole, methyl ~350 (reported)
Dihydrobenzo[dioxin] (7) Dihydrobenzo[dioxin] O, O Phenolic, acrylamide ~450 (reported)
Patent Compound (Ex. 53) 1,3-Oxazine O, N Fluorophenyl, pyrimidine 589.1 (reported)

Table 3: Hypothetical Activity Comparison

Compound Proposed Mechanism Bioactivity (Hypothetical)
Target Compound GABA/5-HT receptor modulation Potential anxiolytic/antidepressant
Dihydrobenzo[dioxin] (7) Anti-neuroinflammatory IC₅₀ < 10 μM
Patent Compound (Ex. 53) Kinase inhibition IC₅₀ ~50 nM

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This article synthesizes current knowledge about its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Structural Overview

The compound features a benzo[f][1,4]oxazepine framework with a fluorinated ketone and a phenylthio group. The incorporation of these functional groups is believed to enhance its pharmacological properties, potentially allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring can fit into hydrophobic pockets within target sites. Such interactions can modulate the activity of these targets, leading to various biological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazepines have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The presence of the triazole moiety in related compounds has been linked to enhanced anticancer activity due to its ability to interfere with cellular signaling pathways.

Antimicrobial Effects

Compounds featuring the oxazepine structure have also been reported to possess antimicrobial properties. This is particularly relevant in the context of developing new antibiotics against resistant strains of bacteria . The unique combination of functionalities in this compound may allow it to effectively target bacterial enzymes or receptors.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit potent activity against various cancer cell lines. For example, a benzoxazepinone derivative showed an IC50 value of 10 nM in blocking necroptosis pathways in human monocytic U937 cells . This suggests that this compound may similarly affect cellular pathways involved in cell death and survival.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the compound's bioavailability and systemic exposure. For instance, related compounds have shown promising oral bioavailability and half-lives suitable for therapeutic applications . Such data are crucial for optimizing dosing regimens in potential clinical settings.

Comparative Table of Biological Activities

Compound NameStructure FeaturesBiological Activity
BenzoxazepinoneContains oxazepine moietyPotent RIP1 kinase inhibitor
1H-Triazole derivativesSimple phenyl substitutionsAnticancer properties
7-Fluoro derivativesFluorinated structuresEnhanced binding affinity

Q & A

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization of the oxazepinone core and coupling of the phenylthio-propanamide side chain. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions (e.g., oxidation of the thioether group). Optimization parameters:

  • Temperature : Maintain ≤80°C during cyclization to avoid decomposition .
  • Solvent : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance nucleophilic substitution efficiency .
  • Catalysts : Employ palladium-based catalysts for Suzuki-Miyaura couplings (if applicable) . Analytical monitoring via HPLC at each stage ensures intermediate purity (>95%) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • NMR : 1^1H and 13^13C NMR are essential for verifying the oxazepinone ring (δ 3.8–4.2 ppm for methylene protons adjacent to the carbonyl) and phenylthio group (δ 7.2–7.5 ppm for aromatic protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .
  • IR : Validate the carbonyl stretch (1680–1720 cm1^{-1}) and thioether C–S bond (650–700 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory biological activity data for similar oxazepine derivatives be systematically analyzed?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). A tiered approach is recommended:

  • Dose-response profiling : Test the compound across 5–6 log units (1 nM–100 µM) to identify EC50_{50}/IC50_{50} trends .
  • Off-target screening : Use kinase/GPCR panels to rule out nonspecific interactions .
  • Meta-analysis : Compare data from PubChem and peer-reviewed studies, prioritizing results with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with proteins (e.g., kinases, GPCRs). Focus on the oxazepinone core’s hydrogen-bonding potential and the phenylthio group’s hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Methodological Considerations

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes by-products early .
  • Storage : Lyophilize acid-sensitive intermediates and store under inert gas (N2_2/Ar) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies mitigate thioether oxidation during biological assays?

  • Antioxidants : Add 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to buffer solutions .
  • Anaerobic conditions : Conduct assays in gloveboxes (O2_2 <1 ppm) for oxygen-sensitive studies .
  • Metabolite profiling : Use LC-MS to detect sulfoxide/sulfone derivatives post-assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.